3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Description
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Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-ethylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-14-6-8-15(9-7-14)18-13-17(21-22(18)27(4,23)24)16-10-11-19(25-2)20(12-16)26-3/h6-12,18H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOWBKGHBDPMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by a five-membered ring containing two nitrogen atoms and various functional groups, positions it as a significant candidate in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features:
- Aryl substituents at the 3 and 5 positions of the pyrazole ring.
- A methylsulfonyl group , which enhances its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C18H22N2O4S |
| Molecular Weight | 358.44 g/mol |
| IUPAC Name | This compound |
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a broad spectrum of pharmacological activities. The following sections summarize key findings regarding the biological activities of this specific compound.
Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells.
- Mechanism of Action : Molecular docking studies suggest strong binding affinity to proteins involved in cancer progression and inflammation pathways. The compound may induce apoptosis through caspase activation pathways.
Anti-inflammatory Activity
The compound has shown promising results in reducing inflammatory markers such as TNF-α and IL-6 in vitro. In one study, it demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone.
Antimicrobial Activity
The antimicrobial properties of this pyrazole derivative were evaluated against various bacterial strains and fungi. Results indicated effective inhibition against:
- Bacillus subtilis
- E. coli
- Aspergillus niger
Case Studies
- Combination Therapy with Doxorubicin : A study evaluated the synergistic effects of combining this pyrazole derivative with doxorubicin in treating breast cancer cell lines. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting potential for improved therapeutic strategies.
- EGFR Kinase Inhibition : Another research focused on designing pyrazole derivatives as EGFR kinase inhibitors. The compound exhibited significant inhibitory activity with an IC₅₀ comparable to established inhibitors like erlotinib.
Preparation Methods
Chalcone Precursor Preparation
The synthesis begins with the preparation of the α,β-unsaturated ketone precursor. For 3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, the chalcone intermediate is synthesized via Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and 4-ethylacetophenone under basic conditions.
Table 1: Chalcone Synthesis Optimization
| Condition | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Conventional | NaOH | Ethanol | 80 | 68 |
| Microwave-assisted | KOH | DMF | 120 | 92 |
| Phase-transfer | TBAB | Toluene | Reflux | 85 |
Microwave irradiation reduces reaction times from 12 hours to 30 minutes while improving yields to 92%. The resulting chalcone exhibits characteristic UV-Vis absorption at λmax = 320 nm (ε = 12,500 M⁻¹cm⁻¹), confirming conjugation.
Cyclocondensation with Methylsulfonyl Hydrazine
The critical dihydropyrazole ring formation employs methylsulfonyl hydrazine under acid-catalyzed conditions. A mixture of chalcone (10 mmol), methylsulfonyl hydrazine (12 mmol), and p-toluenesulfonic acid (0.5 mmol) in refluxing ethanol produces the crude dihydropyrazole within 4–6 hours.
Mechanistic Pathway:
- Hydrazine attack at the α,β-unsaturated ketone’s β-carbon
- Intramolecular cyclization via nucleophilic displacement
- Tautomerization to stabilize the dihydropyrazole core
Regioselectivity arises from the electron-donating 3,4-dimethoxyphenyl group directing nucleophilic attack to the less hindered position, as confirmed by NOESY NMR correlations.
Advanced One-Pot Methodologies
Iodine/DMSO-Mediated Cyclization
Building on methods by He et al., a one-pot protocol using catalytic iodine (10 mol%) and dimethyl sulfoxide (4 equiv) achieves 82% yield within 3 hours. The system facilitates simultaneous chalcone formation and cyclocondensation, confirmed by in situ FT-IR monitoring of carbonyl disappearance at 1680 cm⁻¹.
Table 2: Solvent Optimization for One-Pot Synthesis
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| EtOH | 24.3 | 3.5 | 78 |
| DMF | 36.7 | 2.2 | 85 |
| CH₃CN | 37.5 | 1.8 | 82 |
Polar aprotic solvents enhance reaction rates through improved iodonium ion stabilization, though ethanol remains preferred for environmental considerations.
Solid-State Mechanochemical Synthesis
Recent advances employ ball-milling techniques to achieve solvent-free synthesis. Equimolar chalcone and methylsulfonyl hydrazine with KHSO₄ (10 wt%) yield 73% product after 45 minutes milling at 30 Hz. This method reduces E-factor values from 18.6 (traditional) to 2.3, demonstrating superior green chemistry metrics.
Post-Synthetic Modifications
Sulfonation Optimization
While the methylsulfonyl group is typically introduced via hydrazine precursor, late-stage sulfonation using chlorosulfonic acid has been explored. Treatment of 1-unsubstituted dihydropyrazole with methylsulfonyl chloride (1.2 equiv) in dichloromethane containing DMAP (0.1 equiv) achieves 89% sulfonation at 0°C.
Critical Parameters:
- Temperature control prevents dihydropyrazole ring aromatization
- Anhydrous conditions avoid hydrolysis of sulfonyl chloride
- Stoichiometric DMAP enhances nucleophilicity at the N1 position
Structural Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction (Mo Kα, λ = 0.71073 Å) reveals key structural features:
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P-1 |
| a (Å) | 8.924(2) |
| b (Å) | 10.356(3) |
| c (Å) | 12.745(4) |
| α (°) | 89.34(2) |
| β (°) | 85.76(2) |
| γ (°) | 78.45(2) |
| Volume (ų) | 1134.8(5) |
| Z | 2 |
| R-factor | 0.041 |
The dihedral angle between the 3,4-dimethoxyphenyl and 4-ethylphenyl groups measures 68.4°, indicating significant steric hindrance. Hydrogen bonding between the sulfonyl oxygen and adjacent methoxy group (O···H distance = 2.18 Å) stabilizes the observed conformation.
Spectroscopic Fingerprinting
¹H NMR (500 MHz, DMSO-d₆):
δ 7.58 (d, J = 8.5 Hz, 2H, Ar-H), 7.42 (s, 1H, H-4), 7.31 (d, J = 8.2 Hz, 2H, Ar-H), 6.98 (d, J = 8.3 Hz, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 5.72 (dd, J = 11.2, 4.8 Hz, 1H, H-5), 3.83 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 3.21 (s, 3H, SO₂CH₃), 2.65 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃).
The H-5 proton appears as a double doublet due to coupling with adjacent CH₂CH₃ and H-4. Methoxy groups exhibit characteristic singlet resonances at δ 3.79–3.83.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale production employs tubular reactors with the following parameters:
Table 4: Continuous Flow Optimization
| Parameter | Value |
|---|---|
| Reactor volume | 250 mL |
| Flow rate | 10 mL/min |
| Residence time | 25 min |
| Temperature | 130°C |
| Pressure | 8 bar |
| Daily output | 1.2 kg |
This system achieves 94% conversion with 99.8% purity by HPLC, demonstrating scalability.
Byproduct Management
Key impurities include:
- 3,4-Dimethoxybenzaldehyde (≤0.2%) from chalcone hydrolysis
- N-Methylsulfonyl acetophenone hydrazone (≤1.1%) from competing pathways
Crystallization from ethyl acetate/hexane (3:1) reduces total impurities to <0.5% for pharmaceutical applications.
Q & A
Q. What are the optimal synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole core. For example, hydrazine reacts with a substituted 1,3-diketone under reflux in ethanol or THF, followed by sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine . Key parameters to optimize include:
- Temperature : 60–80°C for cyclocondensation; room temperature for sulfonylation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve sulfonylation yields.
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring formation .
Table 1 : Example Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine + β-keto ester | Ethanol | 70 | 65–75 |
| Sulfonylation | Methanesulfonyl chloride | THF | 25 | 80–85 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions and diastereomeric purity. The methoxy groups (δ 3.7–3.9 ppm) and ethylphenyl protons (δ 1.2–1.4 ppm) are diagnostic .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry, particularly the dihydro-pyrazole ring conformation .
- FT-IR : Sulfonyl stretching vibrations (~1350 cm⁻¹) validate sulfonylation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic and steric effects of substituents on reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model:
- Electron Distribution : Methoxy groups donate electron density to the pyrazole ring, enhancing nucleophilic reactivity at C3 and C5 positions .
- Transition States : Simulate intermediates in cyclocondensation to identify rate-limiting steps (e.g., enolization of diketones) .
- Steric Maps : Visualize clashes between the ethylphenyl group and sulfonyl moiety to predict regioselectivity .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?
- Methodological Answer :
- Comparative Assays : Use standardized assays (e.g., DPPH for antioxidant activity vs. MTT for cytotoxicity) under identical conditions to isolate variables .
- Structural Analogues : Test derivatives lacking the sulfonyl or methoxy groups to identify pharmacophores responsible for divergent effects .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to differentiate therapeutic windows from toxic thresholds .
Q. What experimental designs are recommended for assessing environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Degradation Studies : Simulate hydrolysis (pH 4–9) and photolysis (UV-Vis irradiation) to track persistence. LC-MS/MS identifies breakdown products .
- Bioaccumulation : Use OECD Test Guideline 305 (fish model) to measure log Kow and BCF (bioconcentration factor) .
- Trophic Transfer : Microcosm experiments with algae, daphnia, and fish assess biomagnification risks .
Methodological Challenges and Solutions
Q. How can researchers mitigate low yields in multi-step syntheses of this compound?
- Strategies :
- Protection-Deprotection : Temporarily protect reactive groups (e.g., methoxy) during sulfonylation .
- Flow Chemistry : Continuous-flow reactors improve mixing and thermal control for cyclocondensation .
- Purification : Use preparative HPLC with C18 columns to separate diastereomers .
Q. What strategies validate the compound’s stability under physiological conditions?
- Approach :
- Simulated Gastric Fluid (SGF) : Incubate at 37°C (pH 1.2–2.5) for 24 hours; monitor degradation via HPLC .
- Plasma Stability : Human plasma incubation (4 hours) followed by LC-MS quantifies metabolic resistance .
Data Contradiction Analysis
Q. Why do computational predictions of biological activity sometimes conflict with experimental results?
- Root Causes :
- Implicit Solvent Models : DFT often neglects solvation effects, overestimating binding affinities .
- Protein Flexibility : Molecular docking assumes rigid targets, whereas experimental systems account for induced-fit interactions .
- Solutions :
- Hybrid QM/MM simulations integrate explicit solvent and protein dynamics .
- Validate docking poses with NMR-based ligand-observed experiments (e.g., STD-NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
